molecular formula C23H26N2O4 B2453650 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 904511-24-6

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2453650
CAS No.: 904511-24-6
M. Wt: 394.471
InChI Key: IDPGZJNGTDRYQN-MOSHPQCFSA-N
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Description

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-12-19(26)18(14-25-10-8-24(2)9-11-25)23-21(15)22(27)20(29-23)13-16-4-6-17(28-3)7-5-16/h4-7,12-13,26H,8-11,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPGZJNGTDRYQN-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure

The compound's structure can be represented as follows:

C24H30N2O4\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{4}

Cytotoxic Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study examining several derivatives, it was found that compounds similar to this compound displayed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT11610.0
(Z)-6-hydroxy...MCF-7TBD

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory properties. It effectively reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A related study showed that benzofuran derivatives could inhibit NF-kB activity, which is crucial in inflammatory responses .

Antioxidant Properties

Benzofuran compounds are also known for their antioxidant activities. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities, thus potentially protecting cells from oxidative stress .

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Studies suggest that similar benzofuran derivatives can inhibit protein kinases involved in cell proliferation and survival pathways.
  • Cytokine Modulation : The compound modulates the expression of cytokines, thereby influencing inflammatory pathways.

Case Studies

In a recent study focusing on a series of benzofuran derivatives, including our compound of interest, researchers conducted in vitro assays to evaluate their anticancer properties. The results indicated that modifications in the benzofuran structure significantly affected biological activity, with certain substitutions enhancing potency against specific cancer types .

Scientific Research Applications

The biological activity of benzofuran derivatives often stems from their ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this one have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF and IL-1, suggesting potential roles in managing inflammatory diseases.
  • Induction of Apoptosis : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.
  • Antimicrobial Activity : Benzofuran derivatives have shown significant activity against various pathogens, indicating that this compound may possess similar antimicrobial properties.

Anticancer Activity

Studies have shown that benzofuran derivatives exhibit notable cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 5 μM against leukemia cells. The structure of this compound suggests it may also inhibit cancer cell proliferation through apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is well-documented. For example, a related compound significantly reduced the activity of NF-kB and pro-inflammatory cytokines in macrophage cells. The presence of hydroxy and piperazine groups in our compound may enhance its anti-inflammatory effects.

Antimicrobial Properties

Benzofuran derivatives have been reported to possess significant antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the benzofuran ring can enhance this activity. Preliminary studies suggest that this compound may exhibit similar properties.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural features. Key findings include:

Structural FeatureEffect on Activity
Hydroxy group at position 6Enhances anti-inflammatory and cytotoxic effects
Piperazine substituentMay improve binding affinity to biological targets
Thiophene moietyPotentially increases antimicrobial activity

Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug design.

Cytotoxicity Assays

In vitro studies using K562 leukemia cells showed that compounds structurally similar to this compound can induce apoptosis through ROS generation and caspase activation.

Anti-inflammatory Studies

A derivative exhibited a 93% reduction in TNF levels in macrophages, indicating strong anti-inflammatory potential.

Antimicrobial Testing

Compounds with similar structures showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy as antimicrobial agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step approach:

  • Heteroannulation : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Benzylidene Introduction : A Claisen-Schmidt condensation between the hydroxylated benzofuran and 4-methoxybenzaldehyde under mild acidic conditions (e.g., acetic acid) to establish the (Z)-configured benzylidene group .
  • Piperazine Functionalization : Nucleophilic substitution or reductive amination to introduce the 4-methylpiperazine moiety at the 7-position .
  • Characterization : Confirmation via 1H^1 \text{H}-NMR (e.g., coupling constants for Z/E isomerism), IR (C=O stretch at ~1700 cm1^{-1}), and mass spectrometry .

Q. How is the stereochemistry of the benzylidene group (Z-configuration) confirmed experimentally?

  • X-ray Crystallography : Definitive proof of the Z-configuration is achieved by resolving the crystal structure, as demonstrated for structurally analogous benzylidene-benzofurans .
  • NOESY NMR : Nuclear Overhauser effects between the benzylidene proton and the adjacent benzofuran protons confirm spatial proximity in the Z-isomer .
  • Coupling Constants : 3JH-H^3J_{\text{H-H}} values (< 12 Hz) for the benzylidene vinyl protons support the cis (Z) configuration .

Advanced Research Questions

Q. What strategies optimize the substitution pattern on the benzofuran core to enhance biological activity?

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methoxy, hydroxy, piperazine groups) to evaluate effects on target binding. For example:
    • Electron-donating groups (e.g., 4-methoxy) enhance π-π interactions with hydrophobic enzyme pockets .
    • The 4-methylpiperazine moiety improves solubility and modulates pharmacokinetics .
  • Hybridization : Integration of pharmacophores (e.g., thiosemicarbazone in compound 8, IC50_{50} = 7.94 μM against HeLa cells) to synergize dual inhibitory effects .

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Standardized Assay Conditions : Control variables such as cell line passage number, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products or isomers that may skew results .
  • Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches to confirm IC50_{50} consistency .

Q. What computational methods predict the binding affinity of this compound to PI3K/VEGFR2?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with PI3K (e.g., ATP-binding site) and VEGFR2 (kinase domain) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
  • QSAR Modeling : Develop quantitative models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How is compound stability ensured under varying experimental conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC at 24-hour intervals .
  • Thermal Stability : Store at -20°C under inert atmosphere (N2_2) to prevent oxidation of the benzylidene group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the benzofuran core .

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